molecular formula C5H10N2O4S B6595868 Methomyl-sulfone CAS No. 55620-24-1

Methomyl-sulfone

Cat. No.: B6595868
CAS No.: 55620-24-1
M. Wt: 194.21 g/mol
InChI Key: JOGROKZYIZCLEH-QPJJXVBHSA-N
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Description

Methomyl-sulfone is a chemical compound derived from methomyl, a broad-spectrum oxime carbamate pesticide. This compound is known for its role in the degradation pathway of methomyl, contributing to the breakdown and detoxification of this pesticide in the environment .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methomyl-sulfone plays a significant role in biochemical reactions, particularly in the degradation pathways of methomyl. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme methionine sulfoxide reductase, which reduces methionine sulfoxide to methionine. This interaction is crucial for maintaining cellular redox balance and protecting cells from oxidative stress . This compound also interacts with cytochrome P450 enzymes, which are involved in its metabolic degradation .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . It also affects the expression of genes involved in detoxification and stress response pathways . Additionally, this compound has been observed to impact cellular metabolism by altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to methionine sulfoxide reductase, facilitating the reduction of methionine sulfoxide to methionine . This binding interaction is essential for the enzyme’s catalytic activity and helps in maintaining cellular redox homeostasis. This compound also inhibits certain cytochrome P450 enzymes, affecting their ability to metabolize other substrates . These interactions contribute to the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, leading to the formation of other metabolites. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce mild oxidative stress and activate antioxidant defense mechanisms . At higher doses, it can cause significant toxicity, leading to adverse effects such as liver damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of understanding the threshold levels of this compound exposure in different biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways are crucial for the elimination of this compound from the body and for reducing its potential toxicity. The interaction of this compound with specific enzymes and cofactors also influences metabolic flux and the levels of key metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, depending on its chemical properties and interactions with cellular components . Understanding the transport and distribution of this compound is essential for assessing its overall impact on biological systems.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its intended sites of action . The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methomyl-sulfone can be synthesized through the oxidation of methomyl. This process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure optimal yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where methomyl is oxidized in the presence of a catalyst. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The final product is then purified through crystallization or distillation techniques .

Properties

IUPAC Name

[(E)-1-methylsulfonylethylideneamino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4S/c1-4(12(3,9)10)7-11-5(8)6-2/h1-3H3,(H,6,8)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGROKZYIZCLEH-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC)/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methomyl-sulfone
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Methomyl-sulfone
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Methomyl-sulfone

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